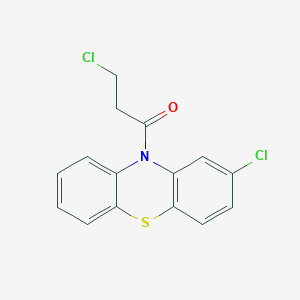
2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine is an organic compound that features an indole moiety linked to an ethyl chain, which is further connected to a benzyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine typically involves the reaction between tryptamine and a benzyl halide derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or other oxidized derivatives.
Reduction: The benzyl amine group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde, while reduction of the benzyl amine group can produce the corresponding primary amine.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential role as a neurotransmitter analog. It can interact with various receptors in the central nervous system, making it a valuable tool for studying neurological processes and disorders .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and analgesic agent .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The indole moiety can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. Additionally, the benzyl amine group can interact with enzymes involved in neurotransmitter metabolism, further influencing neurological processes .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure.
Serotonin: A neurotransmitter with an indole moiety, involved in regulating mood and behavior.
Melatonin: A hormone with an indole structure, involved in regulating sleep-wake cycles.
Uniqueness
2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine is unique due to its combination of an indole moiety with a benzyl amine group. This structural feature allows it to interact with a broader range of molecular targets compared to similar compounds.
Properties
CAS No. |
436099-76-2 |
|---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[(3-methylphenyl)methyl]ethanamine;oxalic acid |
InChI |
InChI=1S/C18H20N2.C2H2O4/c1-14-5-4-6-15(11-14)12-19-10-9-16-13-20-18-8-3-2-7-17(16)18;3-1(4)2(5)6/h2-8,11,13,19-20H,9-10,12H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
FDMJALUNIGDJSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CNCCC2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O |
solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)


![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)
![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)


![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)

![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)
![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)
